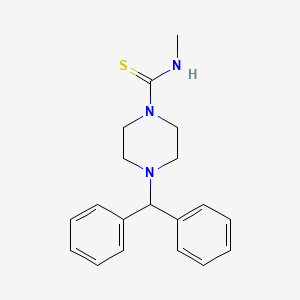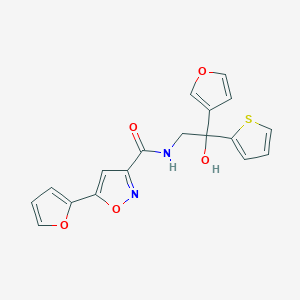
5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including furan, thiophene, and isoxazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Furan and Thiophene Rings: These heterocycles can be introduced via Suzuki or Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions.
Hydroxylation: Introduction of the hydroxyl group can be performed using oxidation reactions, such as the Sharpless asymmetric dihydroxylation.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione, while reduction of the isoxazole ring could produce a hydroxylamine derivative.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple reactive sites make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, such as antimicrobial, antifungal, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine
Due to its potential biological activity, this compound could be investigated for use in drug development. Its unique structure might interact with biological targets in novel ways, offering new avenues for treatment.
Industry
In materials science, the compound’s heterocyclic rings could contribute to the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism by which 5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxyl and carboxamide groups could form hydrogen bonds with biological molecules, while the heterocyclic rings might engage in π-π interactions or other non-covalent interactions.
相似化合物的比较
Similar Compounds
- 5-(furan-2-yl)-N-(2-hydroxyethyl)isoxazole-3-carboxamide
- 5-(thiophen-2-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide
- 5-(furan-2-yl)-N-(2-(thiophen-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide stands out due to the presence of both furan and thiophene rings, which might confer unique electronic properties and reactivity. The combination of these heterocycles with the isoxazole ring and hydroxyl group could result in distinctive biological activity and chemical behavior.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
5-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-17(13-9-15(25-20-13)14-3-1-6-24-14)19-11-18(22,12-5-7-23-10-12)16-4-2-8-26-16/h1-10,22H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUACEGKNVWQBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
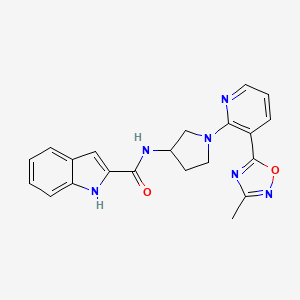
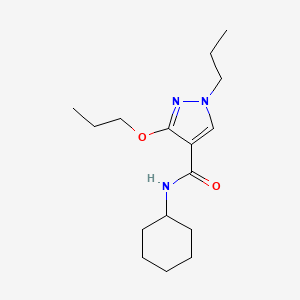
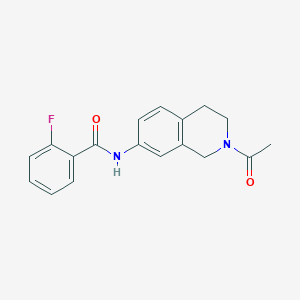
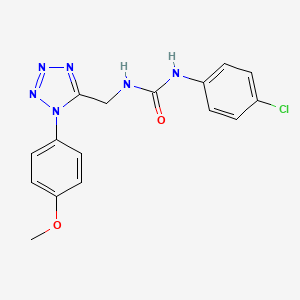
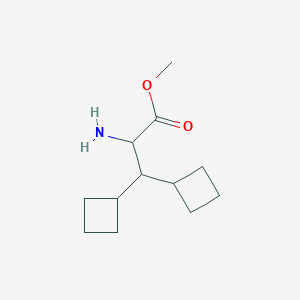
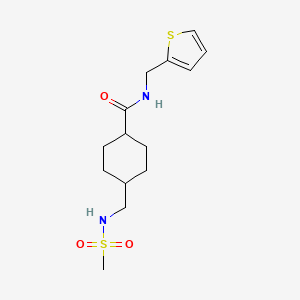

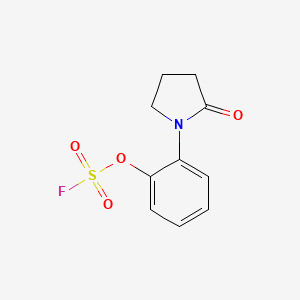
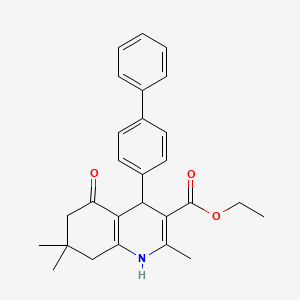
![N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2834363.png)
![N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2834364.png)
![1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B2834365.png)

